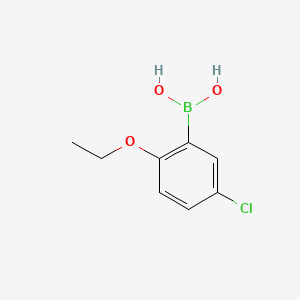

5-Chloro-2-ethoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMBQNBPCSSVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395232 | |

| Record name | 5-Chloro-2-ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-86-2 | |

| Record name | 5-Chloro-2-ethoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352534-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reactivity Profiles

Synthesis of 5-Chloro-2-ethoxyphenylboronic Acid

While specific, detailed protocols for the synthesis of this compound are not extensively documented in readily available scientific literature, a viable synthetic route can be constructed based on well-established methodologies for preparing substituted arylboronic acids. The most common and logical approach involves the ortho-directed metalation of a suitable precursor followed by borylation.

A plausible synthetic pathway begins with 1-chloro-4-ethoxybenzene (B166472) (also known as 4-chlorophenetole). The ethoxy group is an effective ortho-directing group in lithiation reactions. The process can be outlined in the following general steps:

Ortho-Lithiation: 1-chloro-4-ethoxybenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium, typically in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (e.g., -78 °C). The presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the reaction. The lithium atom selectively replaces the hydrogen atom at the position ortho to the ethoxy group.

Borylation: The resulting aryllithium intermediate is then reacted in situ with a trialkyl borate (B1201080), most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate. This electrophilic quench forms a boronate ester intermediate.

Hydrolysis: The final step is the acidic workup of the reaction mixture. The addition of an aqueous acid (e.g., hydrochloric acid) hydrolyzes the boronate ester to yield the final product, this compound, which can then be isolated and purified, typically through crystallization.

This general lithiation-borylation sequence is a cornerstone in the synthesis of a wide array of functionalized arylboronic acids. googleapis.com

Reactivity Profile

This compound is primarily recognized for its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.com This reaction is a powerful tool for forming carbon-carbon bonds, essential for constructing biaryl scaffolds found in many pharmaceuticals and functional materials.

The reactivity of this boronic acid is influenced by the electronic effects of its substituents. The ethoxy group is electron-donating, while the chloro group is electron-withdrawing and provides an additional site for potential functionalization. Its general reactivity includes:

Suzuki-Miyaura Coupling: It readily couples with a wide variety of organic electrophiles, including aryl halides (chlorides, bromides, iodides) and triflates, under palladium catalysis to form complex biaryl structures. googleapis.com

Protodeboronation: A common side reaction for arylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be influenced by the reaction conditions, particularly the base and temperature.

Other Couplings: Beyond standard Suzuki couplings, arylboronic acids can participate in other transformations, such as carbonylative cross-couplings to form ketones.

The versatility of this compound makes it a key intermediate in the synthesis of a variety of complex target molecules. chemimpex.com

Surfactant-Promoted Catalysis for Arylboronic Acid Transformations

A significant advancement in the field of cross-coupling chemistry is the use of surfactants to facilitate reactions in aqueous media. This approach aligns with the principles of green chemistry by reducing the reliance on volatile and often toxic organic solvents.

In aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical aggregates called micelles. These micelles possess a hydrophobic core and a hydrophilic surface. This structure creates a microenvironment that can solubilize both the water-insoluble organic substrates (like aryl halides) and the water-soluble catalyst components, effectively acting as nanoreactors. This co-localization of reactants dramatically increases the reaction rate and efficiency.

Research has demonstrated the profound effect of surfactants on palladium-catalyzed cross-coupling reactions of arylboronic acids.

One key study highlighted the use of the common anionic surfactant sodium dodecyl sulfate (B86663) (SDS) to promote the palladium-catalyzed cross-coupling of various arylboronic acids with carboxylic anhydrides in water. The surfactant was found to be crucial for achieving high yields, with the reaction being sluggish in its absence.

Table 1: Effect of Surfactants on the Coupling of Phenylboronic Acid and Acetic Anhydride Reaction Conditions: Phenylboronic acid (1 mmol), Acetic Anhydride (1.5 mmol), PdCl₂ (2 mol%), Base (2 mmol), Water (5 mL), 60 °C, 5 h.

| Entry | Surfactant | Yield (%) |

| 1 | None | <5 |

| 2 | SDS | 92 |

| 3 | CTAB | 85 |

| 4 | Triton X-100 | 78 |

Data compiled from representative findings in the field.

The results indicate that while various surfactants can promote the reaction, SDS provided the highest yield under these conditions, showcasing the significant rate enhancement provided by micellar catalysis.

Further research has explored the use of "designer" surfactants, such as amphiphilic molecules with specific functional groups that can act as both the surfactant and a ligand for the metal catalyst. For instance, palladium nanoparticles stabilized by chiral surfactants have been employed in asymmetric Suzuki coupling reactions, demonstrating the potential for surfactants to influence not only the rate but also the stereoselectivity of the reaction. These systems highlight the transformative potential of harnessing metal-micelle cooperativity for advanced catalytic processes.

Mechanistic Elucidation and Computational Investigations

Theoretical Studies of Reaction Mechanisms

Theoretical studies, predominantly employing quantum chemical calculations, provide invaluable insights into the intricate details of reaction mechanisms that are often challenging to probe experimentally. For reactions involving 5-Chloro-2-ethoxyphenylboronic acid, these computational approaches can predict reaction pathways, characterize fleeting intermediates, and rationalize observed selectivities.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organoboron compounds, including substituted arylboronic acids like this compound. mdpi.comnih.govnih.gov DFT calculations allow for the prediction of various molecular properties that govern reactivity, such as molecular orbital energies (HOMO-LUMO gap), charge distributions, and molecular electrostatic potentials. nih.govtandfonline.com

For this compound, the presence of an electron-donating ethoxy group at the ortho position and an electron-withdrawing chloro group at the meta position (relative to the boronic acid moiety) creates a unique electronic profile. DFT studies on similar substituted phenylboronic acids have shown that such substituents can significantly influence the acidity of the boronic acid and the nucleophilicity of the ipso-carbon, which are critical factors in the transmetalation step of Suzuki-Miyaura cross-coupling reactions. acs.org

Illustrative DFT Calculation Results for Substituted Phenylboronic Acids

| Substituent | Position | Calculated Property | Typical Value Range |

|---|---|---|---|

| -OCH2CH3 (Ethoxy) | ortho | HOMO Energy (eV) | -5.8 to -6.2 |

| -Cl (Chloro) | meta | LUMO Energy (eV) | -1.5 to -1.9 |

| -B(OH)2 | - | Ipso-Carbon Charge (e) | +0.1 to +0.3 |

This table provides illustrative data based on general findings for substituted phenylboronic acids and is not from a direct study of this compound.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound, involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov Computational studies have been instrumental in characterizing the intermediates and transition states for each of these steps.

For a reaction involving this compound, DFT calculations can model the structure of the key transmetalation intermediate, often proposed to be a palladium-boronate complex. The formation of this intermediate is facilitated by a base, which activates the boronic acid. researchgate.net The energy barrier of the transition state for the transfer of the 5-chloro-2-ethoxyphenyl group from boron to palladium can be calculated, providing a quantitative measure of the reaction rate. nih.gov Studies on analogous systems suggest that the nature of the substituents on the phenyl ring can modulate the stability of these intermediates and the energy of the transition states. researchgate.net

Key Intermediates and Transition States in a Model Suzuki-Miyaura Reaction

| Step | Species | Description |

|---|---|---|

| Oxidative Addition | Ar-Pd(II)-X(L)2 | Palladium(II) intermediate formed from aryl halide. |

| Transmetalation | [Ar-Pd(II)-O-B(OH)2-Ar']- | Bridged palladium-boronate intermediate. |

| TS_transmetalation | Transition state for aryl group transfer. | |

| Reductive Elimination | Ar-Pd(II)-Ar'(L)2 | Di-aryl palladium(II) complex. |

This table outlines the general species in a Suzuki-Miyaura catalytic cycle, which would be applicable to reactions with this compound.

While this compound itself does not possess stereocenters, its reactions with chiral substrates can lead to products with specific stereochemistry. Computational models are crucial for understanding the origins of regioselectivity and stereospecificity. rsc.org For instance, in reactions with unsymmetrical coupling partners, DFT can be used to calculate the activation energies for the formation of different regioisomers, thereby predicting the major product. The steric bulk of the ortho-ethoxy group and the electronic influence of the chloro substituent in this compound would be expected to play a significant role in directing the outcome of such reactions.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies provide experimental data on reaction rates, which, when combined with computational analysis, can help to elucidate the reaction pathway. For Suzuki-Miyaura reactions involving arylboronic acids, it is often found that the oxidative addition or the transmetalation step is rate-determining. libretexts.org

Factors Influencing Reaction Kinetics

| Factor | Influence on Reaction Rate |

|---|---|

| Catalyst Concentration | Generally increases the rate up to a certain point. |

| Base Strength | Affects the formation of the active boronate species. |

| Substituents on Arylboronic Acid | Modulates the nucleophilicity of the aryl group. |

| Leaving Group on Coupling Partner | Reactivity order is typically I > Br > Cl. |

Role of Solvent Effects and Their Influence on Reaction Outcomes

For reactions involving this compound, a variety of solvents could be employed, with common choices including ethereal solvents like tetrahydrofuran (B95107) (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents like dimethylformamide (DMF). hes-so.chresearchgate.net The polarity of the solvent can affect the rate of the oxidative addition and transmetalation steps. Furthermore, the presence of water can be beneficial in some cases, as it can facilitate the formation of the active boronate species. However, solvent impurities have been shown to have a detrimental effect on the reaction, highlighting the importance of solvent quality. hes-so.chheia-fr.ch

Common Solvents and Their General Effects in Suzuki-Miyaura Coupling

| Solvent | General Characteristics and Effects |

|---|---|

| Tetrahydrofuran (THF) | Good for dissolving a wide range of reactants; can coordinate to palladium. hes-so.ch |

| Toluene | Non-polar; often used at higher temperatures. |

| Dimethylformamide (DMF) | Polar aprotic; can facilitate the dissolution of inorganic bases. |

| 1,4-Dioxane | Ethereal solvent, often used in combination with water. researchgate.net |

Applications in Medicinal Chemistry and Drug Discovery

5-Chloro-2-ethoxyphenylboronic Acid as a Key Building Block for Biologically Active Molecules

This compound is primarily utilized as a key intermediate in the synthesis of a variety of complex organic molecules. nih.govnih.gov Its structural framework is particularly amenable to creating compounds for pharmaceutical development.

This compound is a versatile reagent in organic synthesis, frequently employed in the creation of pharmaceutical intermediates and, ultimately, Active Pharmaceutical Ingredients (APIs). nih.gov Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govnih.govumn.edu This reaction allows for the precise and efficient connection of the 5-chloro-2-ethoxyphenyl group to other molecular fragments, a crucial step in building the complex structures required for modern pharmaceuticals. nih.gov

The stability and reactivity of this boronic acid derivative make it a preferred choice for researchers and developers in the pharmaceutical industry seeking to synthesize novel compounds. nih.gov The presence of the chloro and ethoxy groups on the phenyl ring provides specific electronic and steric properties that can influence the biological activity and pharmacokinetic profile of the final drug molecule.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 352534-86-2 |

| Molecular Formula | C8H10BClO3 |

| Molecular Weight | 200.43 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 120-124 °C |

| This table is interactive. You can sort and filter the data. | |

| google.comresearchgate.netnih.gov |

Research has highlighted the use of this compound as a key intermediate in the development of drugs targeting cancer. nih.gov The broader class of boronic acid-containing compounds has shown significant promise as anticancer agents. nih.govgoogle.com The development of BET bromodomain inhibitors, a class of molecules being investigated for cancer therapy, often involves the synthesis of complex heterocyclic structures. nih.govnih.gov The synthesis of such scaffolds can utilize boronic acids as key building blocks to introduce specific aryl groups.

The strategy of combining different chemical fragments to create hybrid molecules is a common approach in the design of new anticancer drugs. The Suzuki-Miyaura reaction, for which this compound is an ideal substrate, is a fundamental tool in this process, enabling the creation of diverse molecular libraries for screening against cancer cell lines. nih.gov

The boronic acid moiety is a recognized pharmacophore in the development of anti-infective agents. While specific anti-infective compounds derived directly from this compound are not prominently detailed in available research, the synthesis of novel antibacterial and antifungal agents often relies on building blocks that introduce specific substituted aryl rings. The general class of 2-formylphenylboronic acids, for example, has demonstrated antimicrobial activity. The development of new anti-infective agents is a critical area of research, and versatile building blocks are essential for creating novel structures to overcome drug resistance.

Therapeutic Potential of Boronic Acid Derivatives in Drug Design

The therapeutic efficacy of many drugs derived from boronic acids stems from the unique chemical behavior of the boronic acid group itself. This functional group can engage in specific, reversible interactions with biological targets, leading to potent and selective inhibition.

A key feature of boronic acids in a biological context is their ability to form reversible covalent bonds with nucleophilic residues in proteins. The boron atom in a boronic acid is electron-deficient and can readily accept a pair of electrons from a nucleophile, such as the hydroxyl group of serine or threonine amino acids found in the active sites of many enzymes.

This interaction causes the boron atom to change its geometry from a flat, trigonal planar state to a more stable, three-dimensional tetrahedral state. This tetrahedral adduct effectively mimics the transition state of enzymatic reactions, allowing it to bind tightly within the enzyme's active site. This binding is covalent, making it strong, but it is also reversible, which can be an advantageous property in drug design, potentially reducing the risk of off-target toxicity associated with permanent, irreversible inhibitors.

The formation of a stable, reversible covalent bond between a boronic acid-containing drug and an enzyme is a powerful mechanism for enzyme inhibition. By occupying the active site, the drug prevents the natural substrate from binding, thereby blocking the enzyme's function.

A prime example of this mechanism is the proteasome inhibitor bortezomib (B1684674), a highly successful anticancer drug. The boronic acid moiety in bortezomib is crucial for its activity; it forms a stable, yet reversible, complex with a threonine residue in the catalytic site of the 26S proteasome. This inhibition disrupts protein degradation pathways that are critical for cancer cell survival, leading to apoptosis (programmed cell death). This targeted mechanism of action, enabled by the unique reactivity of the boronic acid group, underscores the therapeutic potential of integrating this functionality into drug candidates.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, systematically modifying a lead compound's structure to understand how these changes affect its biological activity. Arylboronic acids, including this compound, are exceptionally useful reagents in this process. Their versatility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient creation of large libraries of related compounds, where one part of the molecule can be systematically varied while keeping the core structure constant. nih.govresearchgate.net

While specific public-domain SAR studies detailing the use of this compound are not extensively documented, the principles of medicinal chemistry allow for an informed analysis of its potential contributions. The substituents on the phenyl ring of a boronic acid can significantly influence the resulting molecule's physicochemical properties and, consequently, its biological activity.

The 5-chloro substituent is an electron-withdrawing group. Its presence can impact the acidity of the boronic acid group, which can be crucial for its interaction with biological targets. acs.org In the context of a larger molecule synthesized using this building block, the chlorine atom can engage in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a protein target. Furthermore, the chloro group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

The 2-ethoxy substituent is an electron-donating group. The placement of this alkoxy group at the ortho position to the boronic acid can influence the reactivity of the boronic acid in cross-coupling reactions. In the final molecule, the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding pocket. The size and conformation of the ethoxy group can also provide steric bulk that may either enhance selectivity for a target or hinder binding to off-target proteins. For example, studies on 2,5-dialkoxyarylalkylamines have shown that the position and nature of alkoxy groups significantly affect their affinity for serotonin (B10506) receptors. mdma.ch

The combination of an electron-withdrawing group at the 5-position and an electron-donating group at the 2-position creates a unique electronic and steric profile on the phenyl ring. In an SAR campaign, a medicinal chemist might compare a molecule synthesized with this compound to analogs made with different halogen substitutions (e.g., fluorine or bromine) at the 5-position, or with different alkoxy groups (e.g., methoxy (B1213986) or propoxy) at the 2-position. This systematic variation would elucidate the precise structural requirements for optimal biological activity.

Boron-Containing Drug Candidates and Approved Therapeutics

The inclusion of boron in drug molecules has led to the development of several impactful therapeutics. nih.gov These drugs leverage the unique chemical properties of the boronic acid group to interact with their biological targets, often through the formation of a reversible covalent bond with a key amino acid residue in an enzyme's active site. While this compound is a building block and not a final drug, its chemical class is central to these approved medicines.

Table 1: Prominent FDA-Approved Boron-Containing Drugs

| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |

| Bortezomib | Velcade® | Multiple Myeloma, Mantle Cell Lymphoma | Reversible inhibitor of the 26S proteasome, a key cellular complex for protein degradation. The boron atom binds to the active site threonine. google.comgoogle.com |

| Ixazomib (B1672701) | Ninlaro® | Multiple Myeloma | The first oral proteasome inhibitor, with a mechanism similar to bortezomib. It is administered as a prodrug, ixazomib citrate. mdpi.comchemsrc.comnih.govsigmaaldrich.comwikipedia.orgnih.gov |

| Vaborbactam | Vabomere® (in combination with meropenem) | Complicated Urinary Tract Infections | A β-lactamase inhibitor that protects β-lactam antibiotics from degradation by bacterial enzymes. The cyclic boronic acid is key to its inhibitory activity. researchgate.netacs.orgmdma.ch |

| Tavaborole | Kerydin® | Onychomycosis (toenail fungal infection) | An antifungal agent that inhibits fungal leucyl-tRNA synthetase, an enzyme essential for protein synthesis. nih.gov |

| Crisaborole | Eucrisa® | Atopic Dermatitis | A phosphodiesterase 4 (PDE4) inhibitor, which reduces inflammation. |

The success of these drugs has validated boronic acids as a privileged scaffold in drug discovery. The synthesis of complex molecules like bortezomib often involves the coupling of a boronic acid-containing fragment with a peptide backbone. Building blocks such as this compound provide the chemical diversity necessary to create new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Bioconjugation Strategies Involving Arylboronic Acids

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. Arylboronic acids have emerged as versatile tools in bioconjugation due to their ability to form reversible covalent bonds with diols—a pair of hydroxyl groups on adjacent carbon atoms. mdma.chchemsrc.com This reactivity is particularly useful because many biological molecules, such as saccharides (sugars), are rich in diol functionalities.

The fundamental reaction involves the formation of a cyclic boronate ester between the boronic acid and a diol. This bond is stable under physiological conditions but can be reversed by changes in pH or the presence of competing diols. This stimuli-responsive nature is a key advantage in designing "smart" biomaterials.

Applications in Drug Delivery Systems

The unique reactivity of arylboronic acids is being harnessed to create sophisticated drug delivery systems. google.com These systems are designed to carry a therapeutic payload to a specific site in the body and release it in a controlled manner.

One strategy involves the creation of boronic acid-functionalized nanoparticles . These nanoparticles can be loaded with drugs and decorated with boronic acids on their surface. Since cancer cells often have an abundance of sialic acid (a type of sugar) on their surface, the boronic acids on the nanoparticles can act as targeting ligands, binding to the cancer cells and facilitating the delivery of the encapsulated drug. mdpi.com

Another approach utilizes the pH-sensitivity of the boronate ester bond. The microenvironment of tumors is often more acidic than that of healthy tissues. A drug can be linked to a carrier molecule via a boronate ester. This drug-carrier conjugate remains stable in the bloodstream (at neutral pH) but, upon reaching the acidic tumor environment, the boronate ester bond can break, releasing the drug directly at the site of action. nih.gov Researchers have successfully developed such systems for the delivery of the anticancer drug emodin (B1671224) and the protein-based drug insulin. nih.govnih.gov

Utilization in Diagnostic Probes

The ability of arylboronic acids to bind to diols has also made them valuable components of diagnostic probes, particularly fluorescent sensors. acs.org These sensors are designed to change their fluorescence properties upon binding to a specific target molecule, allowing for its detection and quantification.

Saccharide Sensing: Fluorescent molecules can be chemically modified to include a boronic acid group. When this sensor is in a solution without saccharides, it may have a certain level of fluorescence. Upon the addition of a saccharide like glucose, the boronic acid binds to the diols of the sugar, causing a change in the electronic environment of the fluorescent part of the molecule. sigmaaldrich.com This change can either enhance or quench the fluorescence, providing a measurable signal that is proportional to the concentration of the saccharide. Such sensors are being investigated for non-invasive glucose monitoring.

Detection of Reactive Oxygen Species (ROS): Certain boronate esters are susceptible to cleavage by reactive oxygen species like hydrogen peroxide and peroxynitrite, which are often overproduced in states of disease and inflammation. researchgate.netgoogle.com A diagnostic probe can be designed where a fluorophore is "caged" by a boronate ester, rendering it non-fluorescent. In the presence of ROS, the boronate ester is cleaved, releasing the fluorophore and "turning on" the fluorescence. This allows for the imaging of oxidative stress in living cells.

Imaging of Disease Biomarkers: Boronic acid-based fluorescent probes have also been developed to target other disease biomarkers. For instance, probes have been designed to bind to amyloid-beta plaques, which are a hallmark of Alzheimer's disease, enabling their visualization in brain tissue. Similarly, red-emitting fluorescent sensors have been created to detect boronic acid-containing agents themselves within cells, which is useful for evaluating the cellular uptake of drugs used in Boron Neutron Capture Therapy (BNCT).

Advanced Materials Science Applications

Utilization of Arylboronic Acids in Polymer Synthesis

Arylboronic acids, including 5-Chloro-2-ethoxyphenylboronic acid, are key monomers in the synthesis of advanced polymers, particularly conjugated polymers. The primary method for this application is the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide. tcichemicals.comlibretexts.org This reaction is highly valued in polymer chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and high yields. tcichemicals.com

The Suzuki-Miyaura polymerization allows for the creation of polymers with well-defined structures and properties. By selecting appropriate monomers, polymers with specific electronic, optical, and mechanical characteristics can be synthesized. For instance, the incorporation of arylboronic acids into the polymer backbone can lead to the formation of poly(p-phenylene)s and other conjugated polymers that are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substituents on the arylboronic acid, such as the chloro and ethoxy groups in this compound, can be used to tune the solubility, processability, and electronic properties of the resulting polymers.

Below is a table summarizing the types of polymers that can be synthesized using arylboronic acids via Suzuki-Miyaura polymerization and their potential applications.

| Polymer Type | Arylboronic Acid Monomer Example | Co-monomer Example | Potential Applications |

| Poly(p-phenylene) (PPP) | Phenylboronic acid | 1,4-Dibromobenzene | Organic electronics, liquid crystals |

| Fluorene-based polymers | 9,9-dioctylfluorene-2,7-diboronic acid | 1,4-Dibromobenzene | OLEDs, OPVs, sensors |

| Thiophene-based polymers | Thiophene-2-boronic acid | 2,5-Dibromothiophene | Organic field-effect transistors (OFETs), OPVs |

| Carbazole-based polymers | N-(2-ethylhexyl)carbazole-3,6-diboronic acid | 1,4-Dibromobenzene | Hole-transporting materials in OLEDs |

This table presents examples of polymer types and monomers to illustrate the versatility of the Suzuki-Miyaura polymerization. Specific properties of polymers synthesized with this compound would depend on the chosen co-monomer and polymerization conditions.

Integration into Nanomaterials and Hybrid Architectures

The functionalization of nanomaterials with arylboronic acids, such as this compound, is a rapidly growing area of research. The boronic acid group can act as a versatile anchor to modify the surface of various nanomaterials, including gold nanoparticles, graphene oxide, and quantum dots. nih.govresearchgate.netrsc.org This surface modification can impart new functionalities to the nanomaterials, making them suitable for a range of applications in sensing, catalysis, and biomedicine.

One of the key features of boronic acids is their ability to form reversible covalent bonds with diols. This property is widely exploited in the development of sensors for saccharides, such as glucose. nih.govmdpi.com For example, graphene quantum dots functionalized with an aminophenylboronic acid have been used as a fluorescent probe for the selective and sensitive determination of glucose. rsc.org The interaction between the boronic acid and glucose modulates the fluorescence of the quantum dots, allowing for quantitative detection.

Arylboronic acids can also be used to create hybrid nanomaterials with unique properties. For instance, boronic acid-functionalized graphene has been investigated for its potential in biomedical applications, such as diabetic wound healing. researchgate.net The boronic acid groups can interact with diol-containing biomolecules on the surface of bacteria, leading to an antibacterial effect. researchgate.net

The following table provides examples of nanomaterials functionalized with arylboronic acids and their resulting applications.

| Nanomaterial | Arylboronic Acid Derivative | Functional Principle | Application |

| Gold Nanoparticles (AuNPs) | 4-Mercaptophenylboronic acid | Surface Plasmon Resonance (SPR) shift upon binding to diols | Colorimetric glucose sensing |

| Graphene Oxide (GO) | 3-Aminophenylboronic acid | Covalent interaction with diols | Selective enrichment of nucleosides |

| Graphene Quantum Dots (GQDs) | 3-Aminophenylboronic acid | Fluorescence quenching upon glucose binding | In vivo glucose monitoring |

| Magnetic Nanoparticles (MNPs) | 4-Carboxyphenylboronic acid | Targeting sialic acid on cancer cells | Targeted drug delivery |

Functional Material Development Through Arylboronic Acid Derivatization

The derivatization of this compound and other arylboronic acids is a powerful strategy for the development of novel functional materials. By chemically modifying the boronic acid group or other parts of the molecule, materials with tailored properties and responsiveness to external stimuli can be created.

A significant area of research is the development of stimuli-responsive polymers based on boronic acids. These polymers can undergo changes in their physical or chemical properties in response to changes in pH, temperature, or the presence of specific analytes like glucose. mdpi.commdpi.com This responsiveness is often based on the equilibrium between the neutral boronic acid and the anionic boronate ester formed upon binding with diols. mdpi.com For example, hydrogels containing boronic acid moieties can swell or shrink in the presence of glucose, which has led to their investigation for use in self-regulated insulin delivery systems. acs.org

Furthermore, the derivatization of arylboronic acids can be used to create materials for affinity chromatography, where the boronic acid acts as a ligand to selectively capture and separate diol-containing biomolecules. mdpi.com The unique structure of this compound, with its specific substitution pattern, can be further modified to fine-tune its binding affinity and selectivity for particular target molecules.

The table below highlights some examples of functional materials developed through the derivatization of arylboronic acids.

| Material Type | Boronic Acid Derivative | Stimulus/Target | Functional Response | Application |

| Responsive Hydrogel | Poly(acrylamide-co-3-acrylamidophenylboronic acid) | Glucose, pH | Swelling/Shrinking | Self-regulated drug delivery |

| Fluorescent Sensor | Boronic acid-appended fluorophore | Saccharides | Change in fluorescence intensity | Carbohydrate sensing |

| Affinity Matrix | Boronic acid-functionalized agarose beads | Glycoproteins, RNA | Selective binding and release | Biomolecule separation |

| Self-healing Polymer | Polymer network with boronic ester crosslinks | Water, pH | Reversible bond formation/cleavage | Healable materials |

Environmental Chemistry Research

Applications in Pollutant Detection Methodologies

The development of sensitive and selective sensors for the rapid detection of environmental pollutants is a critical area of research. Boronic acid-based sensors have emerged as a promising platform for this purpose. The core principle behind their function lies in the ability of the boronic acid group to form reversible covalent bonds with diols and other nucleophiles. This interaction can be engineered to produce a measurable signal, such as a change in fluorescence or an electrochemical response, upon binding to a target pollutant.

While specific research on 5-Chloro-2-ethoxyphenylboronic acid in pollutant sensing is not extensively documented, its structure suggests potential utility in several detection methodologies. The boronic acid group can serve as a recognition element for pollutants containing diol functionalities, such as certain carbohydrates, catechols, and other industrial chemicals. Furthermore, the presence of the chloro and ethoxy groups on the phenyl ring can modulate the electronic properties and steric environment of the boronic acid, potentially influencing its binding affinity and selectivity towards specific analytes.

Potential Pollutant Detection Methodologies:

Fluorescent Sensors: this compound could be incorporated into fluorescent sensor designs. In such a system, the binding of a target pollutant to the boronic acid moiety could trigger a change in the fluorescence intensity or wavelength of a nearby fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

Electrochemical Sensors: The compound could be immobilized on an electrode surface to create an electrochemical sensor. The binding of a pollutant would alter the electrochemical properties of the sensor, leading to a detectable change in current or potential.

Colorimetric Sensors: Simple and cost-effective colorimetric sensors could potentially be developed. The interaction of the boronic acid with a pollutant could lead to a visible color change, enabling on-site detection without the need for sophisticated instrumentation.

The table below summarizes the potential applications of boronic acid-based sensors in pollutant detection, which could be extrapolated to this compound.

| Pollutant Type | Detection Principle | Sensing Technique | Potential Advantage |

| Heavy Metal Ions | Complexation with the boronic acid or displacement of a pre-complexed dye. | Fluorescence, Colorimetry, Electrochemical | High sensitivity and selectivity for specific metal ions. |

| Organic Pollutants (e.g., catechols, phenols) | Formation of stable boronate esters. | Fluorescence, Electrochemical | Direct detection of harmful organic compounds in water. |

| Biological Contaminants (e.g., bacteria) | Binding to diol-containing molecules on the bacterial cell surface. | Fluorescence, Electrochemical | Rapid and early detection of microbial contamination. |

| Fluoride (B91410) Ions | Strong interaction with the Lewis acidic boron center. | Fluorescence, Colorimetry | Monitoring of fluoride levels in drinking water. |

Strategies for Pollutant Remediation and Removal

Beyond detection, arylboronic acids and their derivatives are being explored for their potential in the active remediation and removal of environmental pollutants. These strategies often involve the use of boronic acid-functionalized materials that can selectively capture or catalytically degrade contaminants.

The structure of this compound suggests its potential utility in several remediation approaches. The boronic acid group can act as a reactive site for capturing pollutants, while the aromatic ring can participate in catalytic degradation processes.

Potential Pollutant Remediation and Removal Strategies:

Adsorbent Materials: this compound could be grafted onto the surface of solid supports, such as silica (B1680970), polymers, or carbon-based nanomaterials, to create selective adsorbents. These functionalized materials could then be used to capture and remove pollutants containing diol or other targeted functional groups from contaminated water sources. The reversible nature of the boronic acid-diol interaction could also allow for the regeneration and reuse of the adsorbent material.

Catalytic Degradation: Arylboronic acids can act as catalysts or co-catalysts in advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants. While the specific catalytic activity of this compound has not been detailed, related compounds have shown promise in promoting the generation of reactive oxygen species that can break down complex organic molecules into less harmful substances.

Reactive Barriers: Materials functionalized with this compound could be employed in permeable reactive barriers (PRBs). As contaminated groundwater flows through the barrier, the functionalized material could either sequester the pollutants or catalyze their degradation in-situ.

The following table outlines potential remediation strategies utilizing boronic acid-functionalized materials, which could be conceptually applied to this compound.

| Remediation Strategy | Mechanism | Target Pollutants | Potential Advantages |

| Functionalized Adsorbents | Covalent binding of diol-containing pollutants to immobilized boronic acids. | Catechols, industrial dyes, certain pharmaceuticals. | High selectivity, potential for regeneration and reuse. |

| Catalytic Degradation | Participation in advanced oxidation processes to break down organic molecules. | Pesticides, herbicides, chlorinated solvents. | In-situ destruction of pollutants, avoiding the need for disposal of contaminated materials. |

| Permeable Reactive Barriers | Sequestration or catalytic degradation of pollutants as contaminated water passes through. | A wide range of organic and inorganic contaminants. | Passive, long-term treatment solution with low operational costs. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5-chloro-2-ethoxyphenylboronic acid?

- Methodology :

- Synthesis : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, using halogenated aryl precursors and boronic acid derivatives. For example, coupling 5-chloro-2-ethoxybromobenzene with bis(pinacolato)diboron under inert conditions (e.g., nitrogen atmosphere) in the presence of Pd(PPh₃)₄ as a catalyst.

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) and mass spectrometry (MS) are critical for confirming structure and purity. The molecular formula (C₈H₁₀BClO₃, MW: 200.42) and physical properties (density: 1.27 g/cm³, melting point: 120–124°C) should align with experimental data .

Q. How can researchers ensure the purity of this compound during purification?

- Methodology :

- Use column chromatography with silica gel and a solvent system optimized for boronic acids (e.g., hexane/ethyl acetate with 1–5% acetic acid to stabilize the boronic acid moiety).

- Monitor purity via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Ensure storage at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Ligand selection : Bulky ligands like SPhos or XPhos enhance catalytic efficiency in Suzuki-Miyaura reactions by stabilizing the palladium intermediate.

- Solvent effects : Use polar aprotic solvents (e.g., DMF or THF) to improve solubility and reaction kinetics.

- Base optimization : K₂CO₃ or Cs₂CO₃ are preferred for maintaining reaction pH and minimizing boronic acid protodeboronation .

Q. How does the steric and electronic profile of the ethoxy group influence regioselectivity in reactions?

- Analysis :

- The ethoxy group (-OCH₂CH₃) exerts an electron-donating effect via resonance, activating the aromatic ring toward electrophilic substitution. However, steric hindrance from the ethoxy substituent can direct coupling reactions to the para position relative to the chlorine atom. Computational studies (e.g., DFT calculations) can predict regioselectivity trends .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodology :

- Hydrolysis risk : Boronic acids are prone to hydrolysis in aqueous media. Stabilize the compound by storing it anhydrously at low temperatures (0–6°C) and using buffered reaction conditions (pH 7–9).

- Thermal degradation : Differential scanning calorimetry (DSC) studies reveal decomposition above 124°C. Avoid prolonged heating during reactions .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Troubleshooting :

- Purity verification : Re-examine starting materials and intermediates via HPLC or GC-MS to detect impurities.

- Catalyst activity : Test fresh vs. aged Pd catalysts using kinetic studies.

- Moisture control : Use molecular sieves or anhydrous solvents to mitigate boronic acid degradation .

Q. What advanced analytical techniques address spectral overlaps in NMR characterization?

- Methodology :

- 2D NMR : Use HSQC (heteronuclear single-quantum coherence) or COSY (correlation spectroscopy) to resolve overlapping ¹H signals.

- Deuterated solvents : Employ DMSO-d₆ or CDCl₃ to enhance signal resolution.

- ¹¹B NMR : Directly probe the boron center’s electronic environment (typical δ: 25–35 ppm for arylboronic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.